molecular formula C12H12N2O4 B598010 Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1198106-53-4

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

Cat. No.: B598010
CAS No.: 1198106-53-4
M. Wt: 248.238
InChI Key: FIFRDIXJBJVLRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with dimethyl carbonate in the presence of a base can yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ester groups enhance its reactivity and potential for derivatization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Chemical Formula C₁₂H₁₂N₂O₄
CAS Number 1198106-53-4
MDL Number MFCD13563096
Molecular Weight 232.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can act as inhibitors for specific kinases and other proteins involved in signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : A compound similar to dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine was evaluated against several cancer cell lines, including SW480 (colon cancer) and HeLa (cervical cancer). The study reported an IC50 value of approximately 11.67 µmol/L , indicating potent cytotoxicity against these cell lines .

Case Study: Anticancer Efficacy

A specific study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on prostate cancer cell lines. The results showed that these compounds could suppress the expression of androgen receptor targets and induce apoptosis in a concentration-dependent manner. This suggests a mechanism where the compound disrupts critical survival pathways in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Minimum Inhibitory Concentration (MIC) : In a comparative study with known antibiotics like ciprofloxacin, certain pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This highlights the potential of these compounds as alternatives or adjuncts to conventional antibiotics.

Neuroprotective Effects

Emerging research suggests that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. These effects are thought to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Mechanistic Insights

Studies indicate that these compounds can inhibit specific kinases involved in neurodegenerative processes, potentially leading to protective effects against conditions like Alzheimer's disease .

Properties

IUPAC Name

dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRDIXJBJVLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673639
Record name Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198106-53-4
Record name Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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